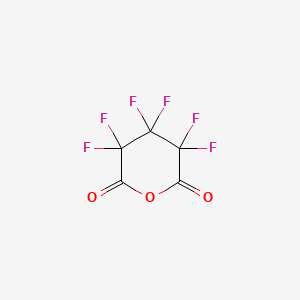

Hexafluoroglutaric anhydride

Descripción general

Descripción

Hexafluoroglutaric anhydride, also known as 2,2,3,3,4,4-hexafluoropentanedioic anhydride, is an organic compound with the molecular formula C5F6O3 and a molecular weight of 222.04 g/mol . It is a colorless crystalline solid with a density of approximately 1.654 g/mL at 25°C and a boiling point of 72°C . This compound is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis .

Métodos De Preparación

Hexafluoroglutaric anhydride can be synthesized through several routes. One common method involves the reaction of 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene with potassium permanganate and sodium hydroxide at a pH of 9 . The resulting product is then treated with 1H-imidazole, oxalyl chloride, and 18-crown-6 ether in dichloromethane at 25°C for 2.5 hours . The reaction mixture is then subjected to reduced pressure distillation to obtain this compound with a yield of 34.9% .

Análisis De Reacciones Químicas

Hexafluoroglutaric anhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexafluoroglutaric acid.

Reduction: Reduction reactions can yield hexafluoroglutaric acid derivatives.

Substitution: It can react with nucleophiles to form substituted products.

Common reagents used in these reactions include potassium permanganate, sodium hydroxide, oxalyl chloride, and 1H-imidazole . The major products formed from these reactions are hexafluoroglutaric acid and its derivatives .

Aplicaciones Científicas De Investigación

Electrochemical Applications

Hexafluoroglutaric anhydride has been identified as a promising electrolyte additive in high-voltage dual-ion batteries. Its use enhances the performance of these batteries by improving the stability and efficiency of the solid-electrolyte interphase (SEI) formed during battery operation. Research indicates that it contributes to a LiF-rich SEI, which is beneficial for battery longevity and performance under high voltage conditions .

Material Science

In material science, this compound serves as a precursor for synthesizing fluorinated polymers and composites. These materials exhibit enhanced thermal stability, chemical resistance, and mechanical properties compared to their non-fluorinated counterparts. The compound is utilized in developing advanced coatings and adhesives that require high durability under harsh conditions .

Catalysis

This compound has potential applications as a catalyst in carbonylation reactions. Its unique structure allows it to facilitate the formation of carbonyl compounds efficiently, which are essential intermediates in various organic syntheses .

Case Study 1: Dual-Ion Battery Performance

A study published in Nature Communications demonstrated that incorporating this compound into carbonate electrolytes significantly improved the cycling stability and capacity retention of dual-ion batteries. The addition of this compound led to the formation of a stable LiF-rich SEI, which mitigated common issues such as electrolyte decomposition and electrode degradation .

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory explored the use of this compound in creating fluorinated polyimides. These polymers exhibited superior thermal and chemical resistance, making them suitable for aerospace applications where materials are exposed to extreme conditions .

Mecanismo De Acción

The mechanism of action of hexafluoroglutaric anhydride involves its ability to chelate metal ions and form stable complexes . This property is utilized in various applications, including catalysis and material science. The molecular targets and pathways involved in its action are primarily related to its interaction with metal ions and its ability to form stable anhydride bonds .

Comparación Con Compuestos Similares

Hexafluoroglutaric anhydride is unique due to its high fluorine content and stability. Similar compounds include:

Tetrafluorophthalic anhydride: Another fluorinated anhydride with similar stability but different reactivity.

Tetrafluorosuccinic anhydride: A related compound with fewer fluorine atoms and different chemical properties.

These compounds share some similarities in their applications but differ in their specific reactivity and stability profiles.

Actividad Biológica

Hexafluoroglutaric anhydride (HFGA), with the molecular formula and a molecular weight of 222.04 g/mol, is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of HFGA, focusing on its synthesis, applications, and relevant case studies.

- Molecular Formula : C₅F₆O₃

- Molecular Weight : 222.04 g/mol

- Boiling Point : 72 °C

- Density : 1.65 g/cm³ at 20 °C

Synthesis and Derivatives

HFGA is often used as a reagent in organic synthesis, particularly for the introduction of fluorinated groups into organic molecules. It has been utilized in the synthesis of various fluorinated derivatives that exhibit significant biological activity. For example, HFGA has been esterified with betulinic acid to create compounds that have been evaluated for their anti-HIV activities .

Anti-HIV Activity

Research has demonstrated that derivatives synthesized using HFGA can exhibit anti-HIV properties. A study synthesized several fluorinated derivatives of bevirimat, an anti-HIV maturation agent, incorporating HFGA into their structure. The results indicated that some of these derivatives maintained or enhanced their potency against HIV-1 replication in vitro .

Table 1: Anti-HIV Activity of Fluorinated Compounds Derived from HFGA

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Bevirimat | 0.5 | Maturation inhibitor |

| HFGA-Derivative 1 | 0.7 | Maturation inhibitor |

| HFGA-Derivative 2 | 0.3 | Maturation inhibitor |

Cytotoxicity and Biocompatibility

In addition to its antiviral properties, the cytotoxic effects of HFGA and its derivatives have been studied in various cell lines. The cytotoxicity is often assessed through assays such as MTT or XTT, which measure cell viability post-treatment with varying concentrations of HFGA or its derivatives.

A study indicated that while some derivatives exhibited low cytotoxicity, others showed significant toxicity at higher concentrations, emphasizing the need for careful evaluation when considering these compounds for therapeutic applications .

Case Studies

- Fluorinated Betulinic Acid Derivatives :

-

Dental Applications :

- HFGA has also been explored in dental materials as a component in adhesives and composites due to its ability to enhance mechanical properties and biocompatibility. Research indicated that HFGA-based formulations exhibited improved adhesion strength and reduced cytotoxicity compared to traditional materials .

Propiedades

IUPAC Name |

3,3,4,4,5,5-hexafluorooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYAGCYJVNHXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191037 | |

| Record name | Perfluoroglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Hexafluoroglutaric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

376-68-1 | |

| Record name | 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the electron affinity of hexafluoroglutaric anhydride and how was it determined?

A: The electron affinity of this compound (HFGA) was measured to be 1.5 ± 0.2 eV using a cesium collisional ionization technique []. This technique involves colliding HFGA molecules with cesium atoms, which can result in the transfer of an electron from the cesium atom to the HFGA molecule. By measuring the energy of the electrons produced in this process, researchers can determine the electron affinity of the molecule.

Q2: What happens when this compound interacts with low-energy electrons?

A: HFGA undergoes dissociative electron attachment when interacting with low-energy electrons []. This process leads to the formation of several negative ions, including C3F6CO2−, C3F6CO−, C3F6−, and F−. The asterisk indicates that some of these ions are metastable, meaning they can exist for a short period before undergoing autodetachment of the electron. Interestingly, the production of C3F6CO2− from HFGA upon thermal electron attachment occurs with a remarkably large cross-section (∼ 10−14 cm2) []. This indicates a high probability of this specific dissociation pathway.

Q3: Can this compound be used to synthesize building blocks for immobilized catalysts?

A: Yes, HFGA can be used in the synthesis of partly fluorinated trialkoxysilyl-substituted carboxylic acids, which serve as precursors to silver(I) carboxylates []. These silver complexes, bearing the trialkoxysilyl tail, can be conveniently attached to silica surfaces, as confirmed by DRIFT measurements []. This immobilization strategy offers a promising route for developing SiO2-grafted transition metal catalysts via ligand exchange reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.